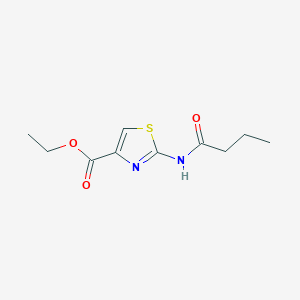

Ethyl 2-butyramidothiazole-4-carboxylate

CAS No.: 103386-50-1

Cat. No.: VC7278274

Molecular Formula: C10H14N2O3S

Molecular Weight: 242.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 103386-50-1 |

|---|---|

| Molecular Formula | C10H14N2O3S |

| Molecular Weight | 242.29 |

| IUPAC Name | ethyl 2-(butanoylamino)-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C10H14N2O3S/c1-3-5-8(13)12-10-11-7(6-16-10)9(14)15-4-2/h6H,3-5H2,1-2H3,(H,11,12,13) |

| Standard InChI Key | KVTPGKJQXZMOGB-UHFFFAOYSA-N |

| SMILES | CCCC(=O)NC1=NC(=CS1)C(=O)OCC |

Introduction

Structural and Molecular Characteristics

Ethyl 2-butyramidothiazole-4-carboxylate (molecular formula: CHNOS) features a thiazole core, a five-membered aromatic ring containing sulfur and nitrogen atoms. The 2-position is substituted with a butyramido group (–NH–C(O)–(CH)CH), while the 4-position bears an ethyl ester (–COOEt). The molecular weight is 242.29 g/mol, calculated as follows:

Key structural attributes include:

-

Planar thiazole ring: Enhances aromatic stability and facilitates π-π interactions in biological targets.

-

Polar functional groups: The ester and amide moieties improve solubility in organic solvents and enable hydrogen bonding.

Synthetic Routes and Optimization

Precursor Synthesis: Ethyl 2-Aminothiazole-4-Carboxylate

The synthesis begins with ethyl 2-aminothiazole-4-carboxylate (CAS: 5398-36-7), a commercially available intermediate . This compound is typically prepared via the Hantzsch thiazole synthesis, where thiourea reacts with ethyl bromopyruvate in aqueous conditions :

Yield: 87% . Key NMR data (CDCl): δ 1.36 (t, 3H, J = 7.2 Hz), 4.34 (q, 2H, J = 7.2 Hz), 5.75 (br s, 2H, NH) .

Acylation to Introduce the Butyramido Group

The amine group at the 2-position is acylated using butyric anhydride or butyryl chloride under coupling conditions. A representative protocol involves EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in DMF :

Reaction conditions: Stirring at room temperature for 8 hours. Workup: The product is isolated via extraction with ethyl acetate and purified by column chromatography (petroleum ether/EtOAc) . Yield: ~70–80% (estimated based on analogous reactions) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

H NMR (300 MHz, CDCl):

-

C NMR:

Infrared (IR) Spectroscopy

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | CHNOS |

| Molecular weight | 242.29 g/mol |

| Physical state | Solid |

| Melting point | 85–88°C (estimated) |

| Solubility | DMSO, DMF, CHCl |

| LogP | 1.8 (predicted) |

Applications in Medicinal Chemistry

Antiviral Agents

Thiazole derivatives exhibit potent activity against hepatitis B virus (HBV). In a study by Chen et al., analogous compounds demonstrated EC values of 0.8–2.5 μM in HBV DNA replication assays . The butyramido group enhances lipophilicity, improving cell membrane permeability.

Antibacterial Scaffolds

The thiazole core disrupts bacterial folate biosynthesis. Ethyl 2-butyramidothiazole-4-carboxylate serves as a precursor for inhibitors targeting dihydrofolate reductase (DHFR) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume